molecular formula C13H8FN3O3 B2929822 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 865285-45-6

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2929822
CAS No.: 865285-45-6
M. Wt: 273.223
InChI Key: VIMXOBKPQANIKM-UHFFFAOYSA-N
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Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a furan ring, and a fluorophenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-fluorobenzohydrazide can be reacted with furan-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

    Coupling reaction: The resulting 1,3,4-oxadiazole intermediate is then coupled with furan-2-carboxylic acid chloride under basic conditions, such as using triethylamine (TEA) as a base, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the oxadiazole ring can yield hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the oxadiazole ring is known to enhance biological activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents. The fluorophenyl group is particularly important for enhancing the compound’s interaction with biological targets.

Industry

Industrially, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide exerts its effects involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances binding affinity and specificity, while the furan ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
  • N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
  • N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Uniqueness

Compared to these similar compounds, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more potent and selective agent in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O3/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMXOBKPQANIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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